molecular formula C10H13F2NO2 B3017764 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol CAS No. 937601-46-2

2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3017764
CAS No.: 937601-46-2
M. Wt: 217.216
InChI Key: ADKRHSYGOCAFPO-UHFFFAOYSA-N
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Description

2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.22 g/mol . It is a fluorinated phenol derivative, which makes it a valuable compound in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated ethylamine group can interact with enzymes or receptors, potentially modulating their activity. The phenolic group may also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-{[(2,2-Dichloroethyl)amino]methyl}-6-methoxyphenol: Similar structure but with chlorine atoms instead of fluorine.

    2-{[(2,2-Difluoroethyl)amino]methyl}-4-methoxyphenol: Similar structure but with the methoxy group in a different position.

    2-{[(2,2-Difluoroethyl)amino]methyl}-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the difluoroethyl group in 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol imparts unique chemical properties, such as increased stability and potential biological activity, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2,2-difluoroethylamino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-15-8-4-2-3-7(10(8)14)5-13-6-9(11)12/h2-4,9,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKRHSYGOCAFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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